2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline

Description

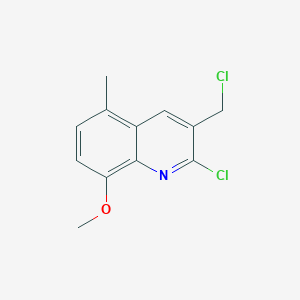

2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is a halogenated quinoline derivative characterized by its unique substitution pattern:

- Position 2: Chlorine atom.

- Position 3: Chloromethyl (–CH₂Cl) group.

- Position 5: Methyl (–CH₃) group.

- Position 8: Methoxy (–OCH₃) group.

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c1-7-3-4-10(16-2)11-9(7)5-8(6-13)12(14)15-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSHUPKKSXWIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the chloromethylation of 8-methoxy-5-methylquinoline using formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride to introduce the chloro substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.

Major Products

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups depending on the nucleophile used.

Oxidation: Quinoline derivatives with carbonyl functionalities.

Reduction: Dihydroquinoline derivatives or dechlorinated quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Precursor for Drug Development

One of the primary applications of 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is its use as a building block in the synthesis of pharmacologically active compounds. Quinoline derivatives are recognized for their broad spectrum of biological activities, making them valuable in drug discovery. This compound has been particularly noted for its potential in developing antimalarial and anticancer agents, as well as other therapeutic agents targeting various diseases.

Biological Activities

Research indicates that compounds containing the quinoline structure exhibit a range of biological activities, including:

- Antimicrobial properties : Studies have shown that quinoline derivatives can possess antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus .

- Anticancer effects : The unique substitution pattern of this compound enhances its efficacy in inhibiting cancer cell proliferation, making it a candidate for further development in oncology .

- Enzyme inhibition : The compound has been utilized to study various enzyme inhibitors, contributing to our understanding of biochemical pathways and potential therapeutic targets .

Synthesis Techniques

The synthesis of this compound typically involves chlorination reactions, which enhance its reactivity. Common methods include:

- Chlorination of 8-Methoxy-5-methylquinoline : This method involves the introduction of chlorine and chloromethyl groups at specific positions on the quinoline ring, facilitating further functionalization.

- N-Alkylation Reactions : The compound has been effectively used in N-alkylation processes to create various heterocyclic compounds, which are essential for synthesizing naturally occurring alkaloids and other biologically active molecules .

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of quinoline derivatives revealed that this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Case Study 2: Antimicrobial Efficacy

In another research endeavor, the antimicrobial activity of this compound was evaluated against several bacterial strains. The results indicated that it exhibited potent antibacterial effects, particularly against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline depends on its application:

Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells.

Materials Science: Its electronic properties allow it to participate in charge transfer processes, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key features of 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline with related quinoline derivatives:

Key Observations:

Chloromethyl vs. Hydroxyl Groups: The target compound’s 3-CH₂Cl group increases lipophilicity compared to 8-hydroxyquinoline derivatives (e.g., ), which exhibit higher solubility in polar solvents due to –OH groups .

Methoxy vs.

Biological Activity : Chloromethyl and triazole-containing derivatives (e.g., ) demonstrate antimicrobial properties, suggesting the target compound could be optimized for similar applications .

Crystallographic and Stability Insights

- Crystal Packing: In , the (2-chloro-8-methylquinolin-3-yl)methanol structure is stabilized by O–H⋯O hydrogen bonds and π-π stacking, suggesting the target compound’s –CH₂Cl group may disrupt such interactions, reducing crystallinity .

- Thermal Stability: The high melting point of 5-chloromethyl-8-hydroxyquinoline hydrochloride (282°C, ) contrasts with the target compound’s expected lower thermal stability due to the absence of ionic bonds .

Biological Activity

2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is a member of the quinoline family, a class of compounds known for their diverse biological activities. This compound, with its unique substitution pattern, has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing pharmacologically active agents.

Biological Activities

Quinoline derivatives, including this compound, exhibit a wide array of biological activities. Research indicates that this compound may have applications as an antimalarial and anticancer agent, as well as in the development of enzyme inhibitors and receptor modulators in chemical biology .

Anticancer Activity

In studies focusing on quinoline derivatives, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the range of 5–19 µM against cancer cell lines such as MCF-7 and A549, indicating potent anticancer properties .

The mechanism by which quinoline derivatives exert their biological effects often involves interaction with cellular targets such as DNA and enzymes. For example, some studies suggest that quinolines can intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of quinoline derivatives:

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxicity of various quinoline derivatives on pancreatic cancer cells, revealing that certain compounds had significantly higher cytotoxicity compared to standard treatments like cisplatin .

- Antiviral Activity : Quinoline derivatives have also been assessed for their antiviral properties, showing promise against viruses like dengue and potentially contributing to the fight against COVID-19 due to their ability to inhibit viral replication .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural features. The presence of electron-withdrawing groups and specific substitution patterns can enhance lipophilicity and reactivity, which are critical for their pharmacological effects .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.